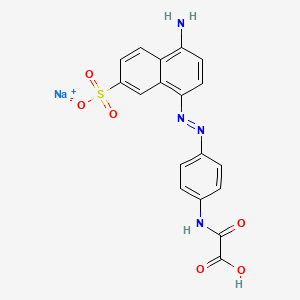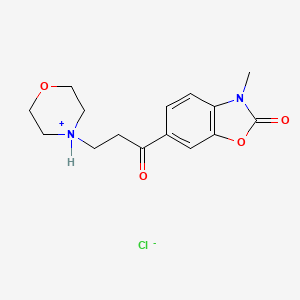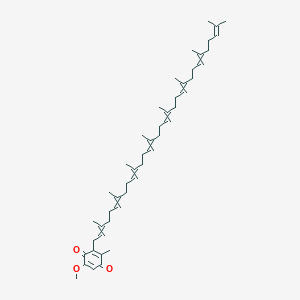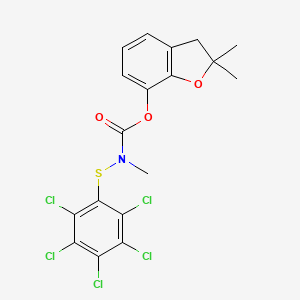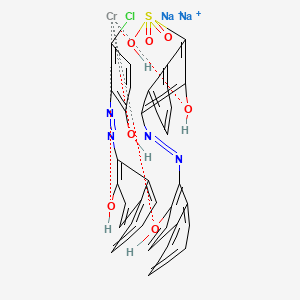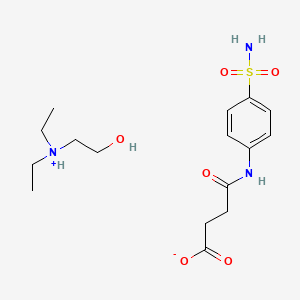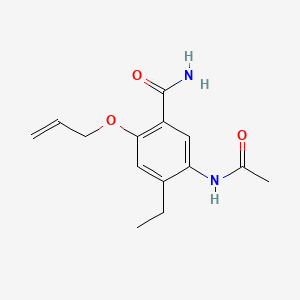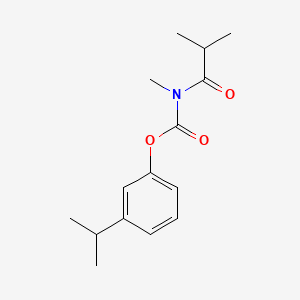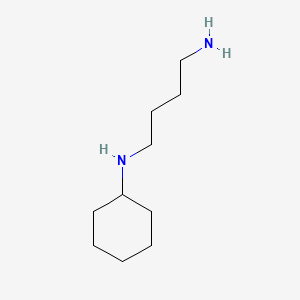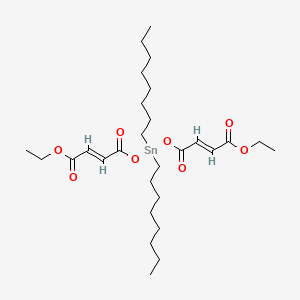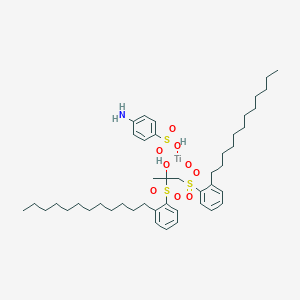
(4-Aminobenzenesulfonato-o)bis(dodecylbenzenesulfonato-o)(propan-2-olato)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminobenzenesulfonato-o)bis(dodecylbenzenesulfonato-o)(propan-2-olato)titanium is a complex organotitanium compound with the molecular formula C45H71NO10S3Ti. This compound is known for its unique chemical structure, which includes a titanium center coordinated with sulfonate and isopropoxide ligands. It is used in various scientific and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobenzenesulfonato-o)bis(dodecylbenzenesulfonato-o)(propan-2-olato)titanium typically involves the reaction of titanium isopropoxide with 4-aminobenzenesulfonic acid and dodecylbenzenesulfonic acid under controlled conditions . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the mixture is refluxed to ensure complete reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction is monitored using in-line analytical techniques. The product is then isolated and purified using large-scale crystallization or distillation methods .
Chemical Reactions Analysis
Types of Reactions
(4-Aminobenzenesulfonato-o)bis(dodecylbenzenesulfonato-o)(propan-2-olato)titanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and corresponding sulfonate derivatives.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The sulfonate and isopropoxide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles or electrophiles in organic solvents.
Major Products Formed
Oxidation: Titanium dioxide and sulfonate derivatives.
Reduction: Lower oxidation state titanium compounds.
Substitution: New organotitanium compounds with different ligands.
Scientific Research Applications
(4-Aminobenzenesulfonato-o)bis(dodecylbenzenesulfonato-o)(propan-2-olato)titanium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its anticancer properties and potential use in targeted therapy.
Industry: Utilized in the production of high-performance materials and coatings
Mechanism of Action
The mechanism of action of (4-Aminobenzenesulfonato-o)bis(dodecylbenzenesulfonato-o)(propan-2-olato)titanium involves its ability to coordinate with various substrates through its titanium center. This coordination can activate the substrates towards various chemical transformations. The sulfonate and isopropoxide ligands play a crucial role in stabilizing the titanium center and facilitating the transfer of electrons during reactions .
Comparison with Similar Compounds
Similar Compounds
Titanium isopropoxide: A simpler titanium compound with isopropoxide ligands.
Titanium dioxide: An oxide form of titanium used in various applications.
Titanium tetrachloride: A titanium compound with chloride ligands used in organic synthesis.
Uniqueness
(4-Aminobenzenesulfonato-o)bis(dodecylbenzenesulfonato-o)(propan-2-olato)titanium is unique due to its combination of sulfonate and isopropoxide ligands, which provide both stability and reactivity. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C45H71NO9S3Ti |
|---|---|
Molecular Weight |
914.1 g/mol |
IUPAC Name |
4-aminobenzenesulfonic acid;1,2-bis[(2-dodecylphenyl)sulfonyl]propan-2-ol;oxotitanium |
InChI |
InChI=1S/C39H64O5S2.C6H7NO3S.O.Ti/c1-4-6-8-10-12-14-16-18-20-22-28-35-30-24-26-32-37(35)45(41,42)34-39(3,40)46(43,44)38-33-27-25-31-36(38)29-23-21-19-17-15-13-11-9-7-5-2;7-5-1-3-6(4-2-5)11(8,9)10;;/h24-27,30-33,40H,4-23,28-29,34H2,1-3H3;1-4H,7H2,(H,8,9,10);; |
InChI Key |
GHLZIVMZSLVQAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)CC(C)(O)S(=O)(=O)C2=CC=CC=C2CCCCCCCCCCCC.C1=CC(=CC=C1N)S(=O)(=O)O.O=[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


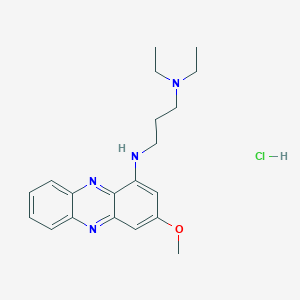
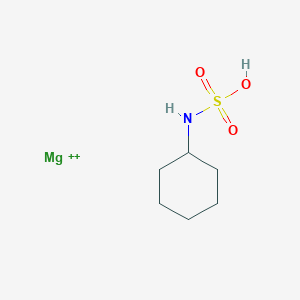
![ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate](/img/structure/B13765439.png)
